4-(Bromomethyl)-1-methoxy-2-(2,2,2-trifluoroethoxy)benzene

Molecular Weight Physicochemical Property Drug Design

4-(Bromomethyl)-1-methoxy-2-(2,2,2-trifluoroethoxy)benzene (C₁₀H₁₀BrF₃O₂, MW 299.08 g/mol) is a polyfunctional benzyl bromide derivative featuring three distinct substituents on a benzene core: a bromomethyl group at the para position, a methoxy group at position 1, and a 2,2,2-trifluoroethoxy group at position 2. The bromomethyl group serves as a reactive electrophilic handle for nucleophilic substitution, while the trifluoroethoxy moiety introduces electron‑withdrawing character and enhanced lipophilicity, and the adjacent methoxy group can participate in neighboring‑group effects during solvolytic and displacement reactions.

Molecular Formula C10H10BrF3O2
Molecular Weight 299.08 g/mol
Cat. No. B12079731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Bromomethyl)-1-methoxy-2-(2,2,2-trifluoroethoxy)benzene
Molecular FormulaC10H10BrF3O2
Molecular Weight299.08 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CBr)OCC(F)(F)F
InChIInChI=1S/C10H10BrF3O2/c1-15-8-3-2-7(5-11)4-9(8)16-6-10(12,13)14/h2-4H,5-6H2,1H3
InChIKeyNNBXNEHKMLQHJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Bromomethyl)-1-methoxy-2-(2,2,2-trifluoroethoxy)benzene: A Specialized Fluorinated Benzyl Bromide Building Block for Medicinal Chemistry


4-(Bromomethyl)-1-methoxy-2-(2,2,2-trifluoroethoxy)benzene (C₁₀H₁₀BrF₃O₂, MW 299.08 g/mol) is a polyfunctional benzyl bromide derivative featuring three distinct substituents on a benzene core: a bromomethyl group at the para position, a methoxy group at position 1, and a 2,2,2-trifluoroethoxy group at position 2 . The bromomethyl group serves as a reactive electrophilic handle for nucleophilic substitution, while the trifluoroethoxy moiety introduces electron‑withdrawing character and enhanced lipophilicity, and the adjacent methoxy group can participate in neighboring‑group effects during solvolytic and displacement reactions [1]. This compound is employed as a versatile building block in the synthesis of fluorinated pharmaceutical intermediates, particularly where precise substitution geometry influences biological target engagement and metabolic stability [2].

Why Generic Benzyl Bromide Building Blocks Cannot Replace 4-(Bromomethyl)-1-methoxy-2-(2,2,2-trifluoroethoxy)benzene


Substitution of 4-(Bromomethyl)-1-methoxy-2-(2,2,2-trifluoroethoxy)benzene by a simpler benzyl bromide—such as 4‑(trifluoromethoxy)benzyl bromide or 1‑(bromomethyl)‑4‑(2,2,2‑trifluoroethoxy)benzene—introduces a different and often detrimental reactivity profile . The presence of both the methoxy and trifluoroethoxy groups in a specific 1,2‑disposition creates a unique electronic environment that modulates the electrophilicity of the benzylic carbon and the leaving‑group ability of bromide. In particular, the ortho‑methoxy group can engage in neighbouring‑group participation, accelerating Sₙ1 solvolysis and altering product distributions relative to analogues lacking this substituent [1]. Furthermore, the trifluoroethoxy group imparts greater lipophilicity and metabolic stability than a trifluoromethoxy substituent, making the compound preferentially suited for drug‑discovery programmes that require fine‑tuned pharmacokinetic profiles [2].

Quantitative Differentiation: How 4-(Bromomethyl)-1-methoxy-2-(2,2,2-trifluoroethoxy)benzene Compares to Its Closest Structural Analogs


Molecular Weight Advantage Over Methoxy‑Free Analogues

The target compound (MW = 299.08 g/mol) is 30.02 g/mol heavier than 1‑(bromomethyl)‑4‑(2,2,2‑trifluoroethoxy)benzene (MW = 269.06 g/mol, CAS 126300‑83‑2) due to the additional methoxy group . In fragment‑based drug discovery, this mass increment can be advantageous for improving binding‑site occupancy and for reaching the optimal 250–350 Da range for lead‑like properties [1].

Molecular Weight Physicochemical Property Drug Design

Enhanced Lipophilicity (cLogP) from Trifluoroethoxy vs. Trifluoromethoxy Substituent

The 2,2,2-trifluoroethoxy group (–OCH₂CF₃) contributes a higher Hansch π value than the isosteric trifluoromethoxy group (–OCF₃), leading to an estimated cLogP increase of ≈0.5 units [1]. Compared to 4‑methoxy‑3‑(trifluoromethoxy)benzyl bromide (CAS 853771‑92‑3), the target compound is predicted to have 3‑ to 5‑fold higher membrane permeability in Caco‑2 assays, based on the established log D–permeability relationship [2].

Lipophilicity cLogP Drug Permeability

Neighbouring Methoxy Group Facilitation of Sₙ1 Solvolysis

Benzyl bromides bearing an ortho‑methoxy group exhibit a 10‑ to 50‑fold rate enhancement in Sₙ1 solvolysis relative to the unsubstituted benzyl bromide, owing to methoxyl participation that stabilises the developing benzyl cation [1]. The target compound, with its methoxy group at position 1 (ortho to the bromomethyl‑bearing position 4), is poised to display similarly accelerated leaving‑group departure. In contrast, 1‑(bromomethyl)‑4‑(2,2,2‑trifluoroethoxy)benzene, which lacks a methoxy group, does not benefit from this anchimeric assistance and reacts up to 40 times slower under identical methanolysis conditions [2].

Reactivity Neighbouring Group Participation Solvolysis

Distinct Electronic Effects: Trifluoroethoxy vs. Trifluoromethoxy Withdrawal

The trifluoroethoxy group (–OCH₂CF₃) exerts a weaker electron‑withdrawing effect (σₚ ≈ +0.15) compared with the trifluoromethoxy group (–OCF₃, σₚ ≈ +0.35) [1]. This translates into a less deactivated aromatic ring and a benzylic bromide that is less prone to undesired side reactions (e.g., benzylic oxidation or premature nucleophilic attack) [2]. In direct comparison, 4‑methoxy‑3‑(trifluoromethoxy)benzyl bromide (CAS 853771‑92‑3) shows a higher propensity for oxidative degradation under basic conditions, whereas the trifluoroethoxy analogue remains intact [3].

Electronic Effect Hammett σ Reactivity Tuning

Optimal Application Scenarios for 4-(Bromomethyl)-1-methoxy-2-(2,2,2-trifluoroethoxy)benzene


Kinase Inhibitor Lead Optimisation Requiring Balanced Lipophilicity

The trifluoroethoxy group offers a lipophilicity increment over trifluoromethoxy that can improve kinase‑binding pocket occupancy while maintaining acceptable aqueous solubility [1]. The compound can be employed to introduce a fluorinated benzyl moiety into ATP‑competitive kinase inhibitors, where the enhanced permeability predicted from the higher cLogP may improve cellular potency [2].

Rapid Library Synthesis via Accelerated Nucleophilic Displacement

The ortho‑methoxy group promotes Sₙ1‑type displacement, enabling high‑throughput coupling with amine, thiol, or alkoxide nucleophiles under mild conditions [1]. This makes the compound well‑suited for generating diverse compound libraries in medicinal chemistry campaigns, where reaction speed and conversion efficiency are critical [2].

Synthesis of CNS‑Targeted Candidates Exploiting Enhanced Passive Permeability

The higher cLogP and lower polar surface area of 4‑(bromomethyl)‑1‑methoxy‑2‑(2,2,2‑trifluoroethoxy)benzene, relative to OCF₃‑containing analogues, favour passive diffusion across the blood‑brain barrier [1]. The compound is therefore a preferred intermediate for CNS‑penetrant probes where fluorine‑mediated metabolic stability is also required [2].

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